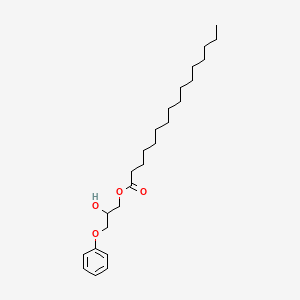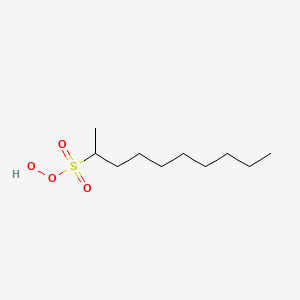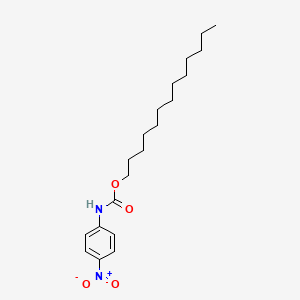![molecular formula C12H19NO2 B14276564 2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) CAS No. 133946-85-7](/img/structure/B14276564.png)
2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) is an organic compound that features a dimethylphenyl group attached to an azanediyl linkage, which is further connected to two ethan-1-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) typically involves the reaction of 2,3-dimethylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the azanediyl linkage. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The ethan-1-ol groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and acetic anhydride (Ac2O) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,2’-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) involves its interaction with molecular targets, such as enzymes or receptors. The azanediyl linkage and ethan-1-ol groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(2,4-Dimethylphenyl)azanediyl]di(ethan-1-ol)
- 2,2’-[(2,5-Dimethylphenyl)azanediyl]di(ethan-1-ol)
- 2,2’-[(2,6-Dimethylphenyl)azanediyl]di(ethan-1-ol)
Uniqueness
2,2’-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which influences its chemical reactivity and interactions with other molecules
Propiedades
Número CAS |
133946-85-7 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-[N-(2-hydroxyethyl)-2,3-dimethylanilino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-10-4-3-5-12(11(10)2)13(6-8-14)7-9-15/h3-5,14-15H,6-9H2,1-2H3 |
Clave InChI |
ZFGRWTCBGWXDTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N(CCO)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)

![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)

![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)

![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)

![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)


